1-Buten-3-yne, 2-chloro- 1-Buten-3-yne, 2-chloro-
Brand Name: Vulcanchem
CAS No.: 17712-36-6
VCID: VC21043896
InChI: InChI=1S/C4H3Cl/c1-3-4(2)5/h1H,2H2
SMILES: C=C(C#C)Cl
Molecular Formula: C4H3Cl
Molecular Weight: 86.52 g/mol

1-Buten-3-yne, 2-chloro-

CAS No.: 17712-36-6

Cat. No.: VC21043896

Molecular Formula: C4H3Cl

Molecular Weight: 86.52 g/mol

* For research use only. Not for human or veterinary use.

1-Buten-3-yne, 2-chloro- - 17712-36-6

Specification

CAS No. 17712-36-6
Molecular Formula C4H3Cl
Molecular Weight 86.52 g/mol
IUPAC Name 2-chlorobut-1-en-3-yne
Standard InChI InChI=1S/C4H3Cl/c1-3-4(2)5/h1H,2H2
Standard InChI Key KRSMTQBJRPTXRB-UHFFFAOYSA-N
SMILES C=C(C#C)Cl
Canonical SMILES C=C(C#C)Cl

Introduction

Chemical Identification and Nomenclature

2-Chloro-1-buten-3-yne, also known by its IUPAC name 2-chlorobut-1-en-3-yne, is a chlorinated hydrocarbon with both unsaturated functionalities. This compound is cataloged in chemical databases and literature under several identifiers:

Identifier TypeValue
Primary Name2-Chloro-1-buten-3-yne
IUPAC Name2-chlorobut-1-en-3-yne
CAS Registry Number17712-36-6
Molecular FormulaC₄H₃Cl
Molecular Weight86.52 g/mol
Exact Mass85.99230 Da
InChIInChI=1S/C4H3Cl/c1-3-4(2)5/h1H,2H2
InChIKeyKRSMTQBJRPTXRB-UHFFFAOYSA-N
SMILESC=C(C#C)Cl

The compound possesses several synonyms in chemical literature, including:

  • 1-Buten-3-yne, 2-chloro-

  • 2-Chlorobuten-3-yne

  • 2-Chlorovinylacetylen

  • 2-Chlor-but-1-en-3-in

  • 2-Chlor-1-buten-2-in

Structural Features and Physical Properties

Molecular Structure

2-Chloro-1-buten-3-yne possesses a hybrid structure containing both vinyl and acetylenic functionalities. The molecule has a chlorine atom attached to the C2 position of a butyne skeleton, creating an asymmetric distribution of electron density. The structural arrangement features:

  • A terminal vinyl group (C=C)

  • A terminal acetylene group (C≡C)

  • A chlorine substituent at the C2 position

This unique combination of functional groups contributes to the compound's chemical reactivity and potential synthetic utility.

Synthesis Methods

Synthesis from 1,4-Dichloro-2-butyne

The primary synthetic route to 2-chloro-1-buten-3-yne involves the treatment of 1,4-dichloro-2-butyne with potassium hydroxide. This transformation proceeds through a base-catalyzed elimination reaction:

  • Starting with 1,4-dichloro-2-butyne (C₄H₄Cl₂)

  • Treatment with potassium hydroxide (KOH) induces elimination of HCl

  • Formation of 2-chloro-1-buten-3-yne (C₄H₃Cl)

This synthetic approach was first documented by Schostakowskii and Chomenko in their 1958 publication in Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya .

Related Synthetic Pathways

The synthesis of 2-chloro-1-buten-3-yne belongs to a broader class of reactions involving the transformation of halogenated butadienes and butenynes. Related compounds have been prepared through:

  • Treatment of pentachlorobutadiene with thiolates in ethanol

  • Reaction of tetrachlorobromobutadiene with nucleophiles

  • Base-induced eliminations from polyhalogenated precursors

These methodologies highlight the relationship between 2-chloro-1-buten-3-yne and other functionalized butadienes, butenynes, and butatrienes as described in more recent literature .

Chemical Reactivity

The chemical behavior of 2-chloro-1-buten-3-yne is largely determined by its dual functionality—the terminal vinyl group and acetylene moiety—combined with the electron-withdrawing effect of the chlorine substituent.

Characteristic Reactions

2-Chloro-1-buten-3-yne is expected to participate in several types of reactions typical of both alkenes and alkynes:

  • Addition reactions at the C=C bond

  • Addition reactions at the C≡C bond

  • Nucleophilic substitution at the chlorine-bearing carbon

  • Base-catalyzed elimination to form conjugated systems

  • Cycloaddition reactions (e.g., Diels-Alder) as either a dienophile or, in conjunction with another unit, as a diene component

Isomerization Behavior

Related compounds in the butenyne family can undergo thermal or catalytic isomerization. For example, certain tris(thio)-substituted butatrienyl halides have been observed to isomerize to butenynes at room temperature without catalysts . This suggests that 2-chloro-1-buten-3-yne might exhibit similar behavior under appropriate conditions.

Spectroscopic and Analytical Properties

The spectroscopic profile of 2-chloro-1-buten-3-yne would be characterized by:

  • Distinct infrared absorption bands corresponding to:

    • C=C stretching (approximately 1620-1680 cm⁻¹)

    • C≡C stretching (approximately 2100-2260 cm⁻¹)

    • C-Cl stretching (approximately 600-800 cm⁻¹)

  • NMR spectroscopic features:

    • ¹H NMR signals for the vinyl protons (CH₂=)

    • ¹H NMR signal for the acetylenic proton (-C≡CH)

    • ¹³C NMR signals reflecting the four carbon environments

  • Mass spectrometric fragmentation pattern showing:

    • Molecular ion at m/z 86

    • Characteristic isotopic pattern due to chlorine (³⁵Cl/³⁷Cl)

    • Fragment ions resulting from C-Cl and C-C bond cleavages

Related Compounds

2-Chloro-1-buten-3-yne shares structural features with several other important industrial and research chemicals:

Comparison with 2-Chloro-1,3-butadiene (Chloroprene)

While structurally similar, 2-chloro-1-buten-3-yne differs significantly from chloroprene (2-chloro-1,3-butadiene):

Property2-Chloro-1-buten-3-yne2-Chloro-1,3-butadiene
Molecular FormulaC₄H₃ClC₄H₅Cl
Molecular Weight86.52 g/mol88.54 g/mol
StructureContains C≡C triple bondContains two C=C double bonds
Industrial UseSynthetic intermediateMonomer for neoprene production
Physical StateLikely liquidColorless liquid

Chloroprene is extensively used in the production of neoprene rubber, while 2-chloro-1-buten-3-yne appears to have more limited applications primarily in synthetic organic chemistry .

Relationship to Unsubstituted 1-Buten-3-yne

The parent compound, 1-buten-3-yne (vinylacetylene), differs from 2-chloro-1-buten-3-yne by the absence of the chlorine substituent:

  • 1-Buten-3-yne (CAS: 689-97-4) has the molecular formula C₄H₄

  • It can be synthesized from trans-1,4-dichloro-2-butene via treatment with potassium hydroxide in the presence of catalysts

  • It serves as a precursor to various functionalized enynes, including 2-chloro-1-buten-3-yne

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